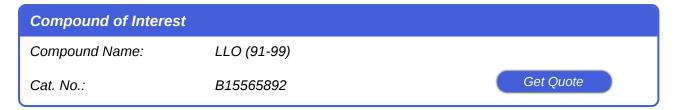


The role of LLO (91-99) in inducing IFN-y production.

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An In-depth Technical Guide on the Role of Listeriolysin O (91-99) in Inducing IFN-y Production

Introduction

Listeria monocytogenes (L. monocytogenes) is a facultative intracellular bacterium and the causative agent of listeriosis. A critical component of the host's defense against this pathogen is a robust cell-mediated immune response, characterized by the activation of cytotoxic T lymphocytes (CTLs). A key virulence factor produced by L. monocytogenes is Listeriolysin O (LLO), a pore-forming toxin that enables the bacterium to escape from the phagosome into the cytosol of infected cells.[1][2] This cytosolic entry is crucial not only for bacterial replication but also for the processing and presentation of bacterial antigens via the Major Histocompatibility Complex (MHC) class I pathway.[3]

Within the LLO protein, the nonamer peptide sequence spanning amino acids 91-99 (LLO91-99), with the sequence GYKDGNEYI, has been identified as an immunodominant epitope in BALB/c (H-2d) mice.[4][5][6] This peptide is presented by the H-2Kd MHC class I molecule and is a primary target for CD8+ T cells.[4][7] The recognition of the LLO91-99-MHC complex by specific CD8+ T cells triggers a signaling cascade that results in the production of key effector molecules, most notably Interferon-gamma (IFN-y). IFN-y is a pleiotropic cytokine essential for activating macrophages and coordinating the clearance of intracellular pathogens.[8][9] This guide provides a detailed examination of the mechanisms by which LLO91-99 induces IFN-y production, supported by quantitative data, experimental protocols, and pathway visualizations.

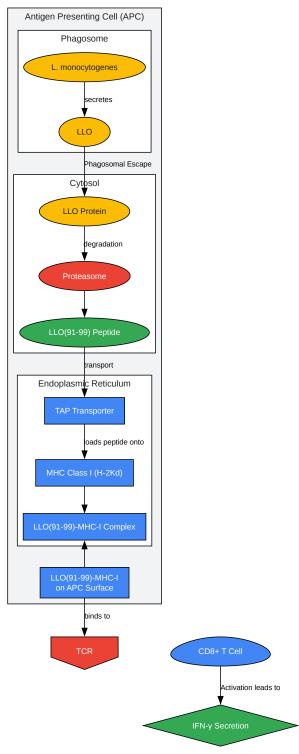


Signaling Pathway of LLO (91-99)-Mediated IFN-y Induction

The induction of IFN-y by LLO91-99 is a multi-step process that begins with the infection of an antigen-presenting cell (APC), such as a macrophage or dendritic cell, and culminates in the activation of a specific CD8+ T cell.

- Phagosomal Escape and Cytosolic Processing: After L. monocytogenes is engulfed by an APC, it secretes LLO, which perforates the phagosomal membrane, allowing the bacterium and its proteins to enter the host cell cytosol.[1]
- Proteasomal Degradation: In the cytosol, the LLO protein is targeted for degradation by the ubiquitin-proteasome system. This process cleaves the full-length protein into smaller peptide fragments, including the LLO91-99 epitope.[2]
- MHC Class I Presentation: The generated LLO91-99 peptides are transported from the
 cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen
 Processing (TAP). Inside the ER, these peptides are loaded onto nascent MHC class I
 molecules (specifically H-2Kd in BALB/c mice).[10]
- T-Cell Recognition and Activation: The stable peptide-MHC class I complex is then transported to the surface of the APC. A naive or memory CD8+ T cell with a T-cell receptor (TCR) specific for the LLO91-99/H-2Kd complex recognizes and binds to it.
- IFN-y Production: This binding, along with co-stimulatory signals, initiates a downstream signaling cascade within the T cell, involving pathways such as NF-κB.[11] This leads to the transcriptional activation of the Ifng gene, resulting in the synthesis and secretion of IFN-y. [11][12] The secreted IFN-y then acts on other immune cells, particularly macrophages, to enhance their antimicrobial activity.[8]





LLO(91-99) Antigen Presentation and IFN-y Induction Pathway

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Fig. 1: Pathway of LLO(91-99) processing and IFN-y induction.



Quantitative Data on LLO (91-99)-Induced IFN-y Production

The cellular immune response to L. monocytogenes, and specifically to the LLO91-99 epitope, has been extensively quantified. The primary methods for this are the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which determines the percentage of cells in a population producing a specific cytokine.

Table 1: Frequency of LLO (91-99)-Specific IFN-y Secreting Cells (ELISPOT)

Experimental Model	Cell Source	LLO (91-99) Response (SFU per 106 cells)	Reference
L. monocytogenes infection in BALB/c mice (peak response)	Splenocytes	~1,000	[13]
Immunization with LLO91-99 minigene DNA vaccine	Splenocytes	~150	[14]
Immunization with LLO91-transduced Dendritic Cells (DCs)	Splenocytes	~450	[15]
Immunization with LLO91-99 pulsed Dendritic Cells (DCs)	Splenocytes	~120	[15]
L. lactis expressing LLO (intraperitoneal immunization)	Splenocytes	50 - 150	[16]

SFU: Spot-Forming Units

Table 2: IFN-y Concentration and Percentage of IFN-y+ CD8+ T Cells



Experimental Model	Measurement	IFN-y Level	Reference
Immunization with LLO91-transduced DCs (peptide restimulation)	IFN-y Concentration (ELISA)	~1800 pg/mL	[15]
Mucosal vaccination with LPS-treated LLO91-99-loaded DCs	IFN-y Concentration (ELISA)	~1200 pg/mL (spleen)	[17]
Vaccination with endosomes from IFN-y activated macrophages	% of IFN-y+ CD8+ T cells (ICS)	~1.2%	[18]
L. monocytogenes infection (virulent strain, day 7)	% of IFN-γ+ CD8+ T cells (DEAD assay)	~70% (of CFSE+ T-cell line)	[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducible quantification of the LLO91-99-specific IFN-y response. Below are composite protocols for the key assays, synthesized from multiple research articles.

IFN-y ELISPOT Assay

The ELISPOT assay is a highly sensitive method used to enumerate the frequency of LLO91-99-specific, IFN-y-secreting cells.[7]

Principle: Single cells are cultured on a surface coated with an IFN-y-specific capture antibody. Upon stimulation, secreted IFN-y is captured in the immediate vicinity of the cell. The locations of cytokine secretion are later visualized using a detection antibody, forming a distinct "spot" for each active cell.

Methodology:



- Plate Coating: 96-well nitrocellulose-lined microplates are coated overnight at 4°C with a purified anti-mouse IFN-y monoclonal capture antibody.[20]
- Cell Preparation: Spleens are harvested from immunized or infected mice, and single-cell suspensions (splenocytes) are prepared. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI 1640 medium.
- Stimulation: Splenocytes (e.g., 2 x 106 cells/mL) are added to the coated and washed plates. [15] LLO91-99 synthetic peptide is added to the appropriate wells at a final concentration typically ranging from 5 to 10 μM.[15][21] Unstimulated cells and cells stimulated with an irrelevant peptide serve as negative controls.
- Incubation: Plates are incubated for 20-48 hours at 37°C in a 5% CO2 incubator.
- Detection: After incubation, cells are washed away. A biotinylated anti-mouse IFN-y detection antibody is added and incubated. This is followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and finally a substrate that precipitates to form a visible, colored spot.
- Analysis: The plates are dried, and the spots are counted using a stereomicroscope or an automated ELISPOT reader.[16] The results are expressed as spot-forming units (SFU) per million cells plated.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the simultaneous identification of the phenotype of the IFN-y-producing cell (e.g., CD8+ T cell) and the quantification of the response as a percentage of that cell population.

Methodology:

- Cell Preparation: A single-cell suspension of splenocytes is prepared as described for the ELISPOT assay.
- In Vitro Stimulation: Cells (e.g., 5 x 106 cells/mL) are stimulated for 5-6 hours in the presence of the LLO91-99 peptide (e.g., 10-5 M).[22] Critically, a protein transport inhibitor, such as Brefeldin A, is included to block the secretion of cytokines, causing IFN-γ to accumulate inside the cell.[22][23]

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- Surface Staining: Following stimulation, cells are washed and stained with fluorescentlylabeled antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the T-cell population of interest.
- Fixation and Permeabilization: Cells are then fixed (e.g., with paraformaldehyde) and permeabilized using a detergent-based buffer (e.g., saponin). This step is essential to allow the anti-IFN-y antibody to enter the cell.[23]
- Intracellular Staining: A fluorescently-labeled anti-IFN-y antibody is added to the permeabilized cells.
- Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. A gating strategy is used to first identify the CD8+ T-cell population, and then the percentage of those cells that are positive for intracellular IFN-y is determined.[23]



Preparation Coat 96-well plate with anti-IFN-y capture antibody Isolate splenocytes from immunized/infected mice Assay Execution Plate splenocytes in coated wells Add LLO(91-99) peptide (e.g., 5 μ M) for stimulation Incubate for 20-48 hours at 37°C Detection & Analysis Wash plate to remove cells Add biotinylated anti-IFN-y detection antibody Add enzyme conjugate (e.g., Streptavidin-AP) Add substrate to develop spots Count spots (SFU) using an ELISPOT reader

General Workflow for IFN-y ELISPOT Assay

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Fig. 2: A generalized experimental workflow for the IFN-y ELISPOT assay.



Conclusion

The LLO91-99 peptide is a cornerstone of the adaptive immune response to Listeria monocytogenes. Its efficient processing through the MHC class I pathway allows for the robust activation of specific CD8+ T cells, a process that culminates in the production of IFN-y. This cytokine is indispensable for orchestrating the clearance of the infection. The ability to reliably quantify the LLO91-99-specific IFN-y response using techniques like ELISPOT and ICS has made it a benchmark for assessing the efficacy of vaccines and immunotherapies targeting intracellular pathogens. For researchers and drug development professionals, understanding the molecular and cellular basis of this interaction is fundamental to designing next-generation strategies to combat listeriosis and other diseases where cell-mediated immunity is paramount.

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